molecular formula C19H16ClFN2O3 B2801433 3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide CAS No. 888463-28-3

3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2801433
CAS No.: 888463-28-3
M. Wt: 374.8
InChI Key: XEZPFNXLCZLZQT-UHFFFAOYSA-N
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Description

The compound “3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives are found to have a wide range of biological and pharmacological applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives can generally be synthesized through various methods such as metal-free cyclization of ortho-hydroxystilbenes .


Molecular Structure Analysis

The molecular structure of this compound would include a benzofuran ring, a butyramido group, and a 3-chloro-4-fluorophenyl group. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of the benzofuran ring could influence its stability and reactivity .

Scientific Research Applications

Solvent-Free Synthesis and Spectral Analysis

The chemical structure of interest, while not directly mentioned, is related to the field of benzofuran derivatives, which have been synthesized using solvent-free methods. For example, derivatives synthesized by catalyzed solvent-free condensation showed over 85% yield, with their purity confirmed via physical constants and spectral data. These derivatives' spectral properties were analyzed in depth, providing insights into the effects of substituents on spectral group absorptions, which is crucial for understanding the electronic structure and reactivity of such compounds (Thirunarayanan & Sekar, 2013).

Antimicrobial Applications

Benzofuran derivatives have been explored for their antimicrobial potential. Novel series of benzofuran carboxamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. Such studies are vital for discovering new antimicrobial agents that could potentially address the issue of antibiotic resistance. These compounds exhibited significant activity against pathogenic bacteria such as S. aureus and E. coli, highlighting their potential as antimicrobial agents (Idrees et al., 2020).

Anti-inflammatory Applications

Research into the anti-inflammatory properties of benzofuran derivatives has led to the synthesis of compounds showing significant activity. Derivatives synthesized for their potential anti-inflammatory effects were found to exhibit notable activity, with some compounds performing comparably to standard anti-inflammatory drugs. This indicates the potential of benzofuran derivatives in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).

Antitumor Applications

The antitumor potential of benzofuran derivatives has also been investigated. A series of benzofuran-2-yl pyrazole pyrimidine derivatives were synthesized and their antitumor activities were evaluated, showing promise against various cancer cell lines. This research direction is critical for developing new chemotherapeutic agents with potentially lower side effects and better efficacy (El-Zahar et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of the compound. For instance, some benzofuran derivatives have been found to inhibit tyrosinase, an enzyme implicated in melanin production .

Future Directions

Benzofuran derivatives are a promising area of research due to their wide range of biological activities. Future research could focus on exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

Properties

IUPAC Name

3-(butanoylamino)-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-2-5-16(24)23-17-12-6-3-4-7-15(12)26-18(17)19(25)22-11-8-9-14(21)13(20)10-11/h3-4,6-10H,2,5H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZPFNXLCZLZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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